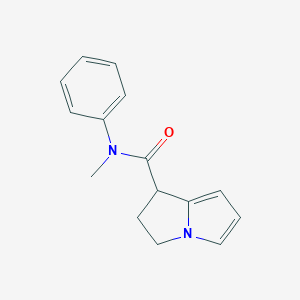
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
Übersicht
Beschreibung
“N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide” is a chemical compound with the molecular formula C15H16N2O . It has a molecular weight of 240.3 . This compound is used for research purposes and is not intended for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide” are not explicitly mentioned in the sources I found. It’s known that this compound should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Anticancer Activities
- Pyrrolizine-5-carboxamides, including variants of N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, have been explored for their anti-inflammatory and anticancer activities. Derivatives of this compound showed significant anti-inflammatory activity, with some variants also exhibiting high anticancer activity against multiple cancer cell lines. The impact of various substituents on these activities was a key focus, revealing that electronic effects on the phenyl rings influenced the cytotoxicity against specific cancer cells (Gouda et al., 2018).
Antifungal and Antimicrobial Properties
- Studies on N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides, a class to which our compound of interest belongs, showed that certain derivatives possess moderate antifungal and antimicrobial properties. This indicates potential applications in combating various Gram-positive and Gram-negative bacteria and fungi (Barsoum & Nawar, 2003).
Inhibitors of NF-kappaB and AP-1 Gene Expression
- N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a structurally related inhibitor, has shown to effectively inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This suggests that similar structures, like N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, could be valuable in gene expression modulation and potentially in cancer therapy (Palanki et al., 2000).
Potential as Glycine Transporter Inhibitor
- Derivatives of similar compounds have been identified as potent glycine transporter 1 inhibitors. This suggests potential applications in neurological disorders, as glycine transporters are important in regulating neurotransmitter levels (Yamamoto et al., 2016).
Eigenschaften
IUPAC Name |
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16(12-6-3-2-4-7-12)15(18)13-9-11-17-10-5-8-14(13)17/h2-8,10,13H,9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSWLZXNTCQFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCN3C2=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)








![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)



